molecular formula C17H19NO B14939716 N-benzyl-N-ethyl-2-phenylacetamide CAS No. 186685-50-7

N-benzyl-N-ethyl-2-phenylacetamide

Cat. No.: B14939716
CAS No.: 186685-50-7
M. Wt: 253.34 g/mol
InChI Key: DATREZAFTMCHQA-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-phenylacetamide is an organic compound with the molecular formula C16H17NO. It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted by benzyl and ethyl groups. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-ethyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of benzylamine with ethyl 2-bromoacetate, followed by hydrolysis and subsequent reaction with phenylacetyl chloride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ethyl ketone and phenylacetic acid.

    Reduction: Formation of N-benzyl-N-ethylamine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-phenylacetamide
  • N-benzyl-N-propyl-2-phenylacetamide
  • N-benzyl-N-isopropyl-2-phenylacetamide

Uniqueness

N-benzyl-N-ethyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

186685-50-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-phenylacetamide

InChI

InChI=1S/C17H19NO/c1-2-18(14-16-11-7-4-8-12-16)17(19)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3

InChI Key

DATREZAFTMCHQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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